molecular formula C27H29ClN6O4 B13861187 Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Cat. No.: B13861187
M. Wt: 537.0 g/mol
InChI Key: XWTAAGWQZDHTGR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, cyano, and amide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.

    Amidation Reactions: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.

    Coupling Reactions: Use of coupling agents to link different molecular fragments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.

    Reduction: Reduction of cyano groups to amines using reducing agents.

    Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of amino groups may yield nitro derivatives, while reduction of cyano groups may produce primary amines.

Scientific Research Applications

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-Amino-4-(2-((4-methylphenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
  • Ethyl 3-(3-Amino-4-(2-((4-chlorophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Uniqueness

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyano group plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C27H29ClN6O4

Molecular Weight

537.0 g/mol

IUPAC Name

ethyl 3-[[3-amino-4-[[2-(4-cyanoanilino)acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride

InChI

InChI=1S/C27H28N6O4.ClH/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-23(22(29)16-20)32(2)25(34)18-31-21-10-7-19(17-28)8-11-21;/h4-12,14,16,31H,3,13,15,18,29H2,1-2H3;1H

InChI Key

XWTAAGWQZDHTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)C(=O)CNC3=CC=C(C=C3)C#N)N.Cl

Origin of Product

United States

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